molecular formula C13H10N2OS2 B14899508 2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one

2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one

Cat. No.: B14899508
M. Wt: 274.4 g/mol
InChI Key: VXEXEGFAURHLBR-UHFFFAOYSA-N
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Description

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one features a β-keto-sulfone scaffold, integrating a benzo[d]thiazole moiety linked via a thioether bond to a 1-(1H-pyrrol-2-yl)ethanone group. This structure combines electron-rich heterocycles (benzothiazole and pyrrole) with a reactive keto group, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C13H10N2OS2

Molecular Weight

274.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C13H10N2OS2/c16-11(9-5-3-7-14-9)8-17-13-15-10-4-1-2-6-12(10)18-13/h1-7,14H,8H2

InChI Key

VXEXEGFAURHLBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the formation of the thioether linkage between the benzo[d]thiazole and pyrrole rings. One possible synthetic route could involve the reaction of 2-mercaptobenzothiazole with a suitable pyrrole derivative under conditions that promote thioether formation, such as the use of a base and a suitable solvent.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or at the thioether linkage.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Substituent (R) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key References
2-(Benzo[d]thiazol-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one 1H-Pyrrol-2-yl N/A N/A 264.33 (C₁₁H₈N₂OS₂)
2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone Phenyl N/A N/A 253.32 (C₁₅H₁₁NOS)
2-(Benzo[d]thiazol-2-ylthio)-1-(4-hydroxyphenyl)ethanone (Compound 1) 4-Hydroxyphenyl 72 188–189 283.33 (C₁₅H₁₁NO₂S₂)
2-(Benzo[d]thiazol-2-ylthio)-1-(4-methoxyphenyl)ethan-1-one (Compound 2) 4-Methoxyphenyl 85 195–196 316.05 (C₁₆H₁₄NO₂S₂)
2-(Benzo[d]thiazol-2-ylthio)-1-(3,4-dichlorophenyl)ethan-1-one (Compound 5) 3,4-Dichlorophenyl 89 186–187 353.96 (C₁₅H₉Cl₂NOS₂)
2-(Benzo[d]thiazol-2-ylthio)-N-[2-methyl-5-(3-methyl-4-oxo-phthalazin-1-yl)benzyl]acetamide (2j) Phthalazin-yl acetamide 84 201–202 493.58 (C₂₅H₂₀N₄O₂S₂)

Key Observations:

  • Substituent Effects on Reactivity: Electron-donating groups (e.g., 4-methoxy in Compound 2) enhance yields (85%) compared to electron-withdrawing groups (e.g., 3,4-dichloro in Compound 5, 89%), likely due to stabilization of intermediates during synthesis .
  • Melting Points: The 4-methoxy derivative (Compound 2) has a higher melting point (195–196°C) than the 3,4-dichloro analogue (186–187°C), suggesting that polar substituents improve crystalline packing .
  • Heterocyclic vs.

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